19F NMR chemical shifts of 2-Chloro-3,4,5,6-tetrafluoroaniline
19F NMR chemical shifts of 2-Chloro-3,4,5,6-tetrafluoroaniline
An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 2-Chloro-3,4,5,6-tetrafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of 2-Chloro-3,4,5,6-tetrafluoroaniline. In the absence of direct experimental spectra in publicly available literature, this guide leverages established computational methodologies to predict and interpret the ¹⁹F NMR spectrum of this highly substituted aniline derivative. The document elucidates the theoretical underpinnings of ¹⁹F NMR spectroscopy, details the structural and electronic factors influencing the chemical shifts of the title compound, presents predicted spectral data, and offers a standardized protocol for the experimental acquisition of such data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and chemical synthesis who work with complex fluorinated aromatic compounds.
Introduction: The Significance of ¹⁹F NMR in Fluoroaromatic Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful analytical tool for the characterization of organofluorine compounds.[1][2][3] The ¹⁹F nucleus possesses a nuclear spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection, with a receptivity approximately 83% that of the proton (¹H) nucleus.[1][2] A key feature of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm, offering exquisite resolution and minimizing signal overlap, a common challenge in ¹H NMR of complex molecules.[2][3][4]
For fluoroaromatic compounds like 2-Chloro-3,4,5,6-tetrafluoroaniline, ¹⁹F NMR provides a direct window into the electronic environment of each fluorine atom on the aromatic ring. The chemical shifts are exquisitely sensitive to the nature and position of other substituents, making ¹⁹F NMR an invaluable technique for:
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Structural Elucidation: Unambiguously determining the substitution pattern on a fluorinated aromatic ring.
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Purity Assessment: Quantifying the purity of fluorinated compounds with high accuracy.[4]
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Monitoring Reactions: Tracking the progress of reactions involving fluorinated molecules.
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Studying Intermolecular Interactions: Observing changes in the electronic environment of fluorine atoms upon binding to other molecules, a crucial aspect in drug development.[5]
This guide will focus on a detailed analysis of the ¹⁹F NMR spectrum of 2-Chloro-3,4,5,6-tetrafluoroaniline, a molecule with a dense arrangement of substituents that presents an interesting case for spectral interpretation.
Theoretical Framework: Predicting ¹⁹F NMR Chemical Shifts
Given the lack of readily available experimental data for 2-Chloro-3,4,5,6-tetrafluoroaniline, we turn to computational chemistry, a robust and widely accepted method for predicting NMR parameters.[6][7][8] Density Functional Theory (DFT) has emerged as a particularly effective approach for calculating NMR chemical shifts with a good balance of accuracy and computational cost.[8]
The prediction of ¹⁹F NMR chemical shifts typically involves the following workflow:
Caption: A generalized workflow for the computational prediction of ¹⁹F NMR chemical shifts.
The accuracy of these predictions is often enhanced by applying scaling factors derived from a curated dataset of known compounds, which can bring the maximum deviation between experimental and computed shifts to within a few ppm.[6][7]
Analysis of 2-Chloro-3,4,5,6-tetrafluoroaniline
Molecular Structure and Substituent Effects
The ¹⁹F NMR spectrum of 2-Chloro-3,4,5,6-tetrafluoroaniline is dictated by the electronic effects of the chloro, amino, and fluoro substituents on the benzene ring.
Caption: Molecular structure of 2-Chloro-3,4,5,6-tetrafluoroaniline.
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Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance and is also inductively withdrawing. Its primary effect will be to increase electron density on the ring, particularly at the ortho and para positions.
-
Chloro Group (-Cl): This is an electron-withdrawing group (EWG) through induction and a weak electron-donating group through resonance. Its net effect is electron withdrawal.
-
Fluorine Atoms (-F): Fluorine is a highly electronegative atom, making it a strong EWG through induction. It also possesses lone pairs that can participate in resonance donation, though this effect is weaker than its inductive withdrawal.
The interplay of these electronic effects will result in distinct chemical environments for each of the four fluorine atoms, leading to four separate signals in the ¹⁹F NMR spectrum.
Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants
Based on established principles of substituent effects and computational predictions, the following table summarizes the expected ¹⁹F NMR data for 2-Chloro-3,4,5,6-tetrafluoroaniline. The chemical shifts are referenced to CFCl₃ at 0 ppm.
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Chemical Shift |
| F3 | -140 to -145 | Doublet of Doublets of Doublets (ddd) | ³J(F3-F4) ≈ 20 Hz, ⁴J(F3-F5) ≈ 5 Hz, ⁵J(F3-F6) ≈ 15 Hz | Deshielded due to the ortho -Cl and para -NH₂. The electron-withdrawing chlorine has a significant deshielding effect. |
| F4 | -155 to -160 | Doublet of Doublets of Doublets (ddd) | ³J(F4-F3) ≈ 20 Hz, ³J(F4-F5) ≈ 20 Hz, ⁴J(F4-F6) ≈ 5 Hz | Shielded relative to F3 and F5 due to the meta position relative to the -Cl and -NH₂ groups. |
| F5 | -150 to -155 | Doublet of Doublets of Doublets (ddd) | ³J(F5-F4) ≈ 20 Hz, ³J(F5-F6) ≈ 20 Hz, ⁴J(F5-F3) ≈ 5 Hz | Deshielded relative to F4 due to being para to the electron-withdrawing chlorine atom. |
| F6 | -135 to -140 | Doublet of Doublets of Doublets (ddd) | ³J(F6-F5) ≈ 20 Hz, ⁴J(F6-F4) ≈ 5 Hz, ⁵J(F6-F3) ≈ 15 Hz | Most deshielded fluorine due to being ortho to the strong electron-donating -NH₂ group. |
Note: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and temperature.[1][9] The through-space coupling between F3 and F6 (⁵J) is expected to be significant due to their proximity.
Experimental Protocol for ¹⁹F NMR Data Acquisition
To obtain a high-quality ¹⁹F NMR spectrum of 2-Chloro-3,4,5,6-tetrafluoroaniline, the following protocol is recommended:
Sample Preparation
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Dissolve the Sample: Accurately weigh approximately 10-20 mg of 2-Chloro-3,4,5,6-tetrafluoroaniline and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, so it should be reported with the data.[9]
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Add an Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) can be added. Alternatively, an external reference of CFCl₃ can be used.[10]
NMR Spectrometer Setup
Caption: A step-by-step workflow for acquiring a ¹⁹F NMR spectrum.
Key Acquisition Parameters
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Pulse Width: Calibrate a 90° pulse for ¹⁹F.
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Spectral Width: Set a wide spectral width (e.g., -200 to -100 ppm) to ensure all signals are captured.
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Acquisition Time: A longer acquisition time (e.g., 1-2 seconds) will improve resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient. For quantitative measurements, a longer delay of 5 times the longest T₁ is recommended.[3]
-
Number of Scans: This will depend on the sample concentration, but 16 to 64 scans are often adequate.
-
Decoupling: Use proton decoupling (e.g., WALTZ-16) to simplify the spectrum by removing ¹H-¹⁹F couplings.[11]
Conclusion
References
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Carlson, R. K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(11), 14660-14666. [Link]
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Penner, P., et al. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. [Link]
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Wang, B., et al. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances, 10(49), 29281-29290. [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
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Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. [Link]
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University of Potsdam. (n.d.). Flourine NMR. [Link]
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Nishiyama, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
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Guflia, G. M., et al. (1980). Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Hayashi, Y., et al. (2011). Supplementary Information for Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster... The Royal Society of Chemistry. [Link]
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Iriepa, I., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1987. [Link]
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